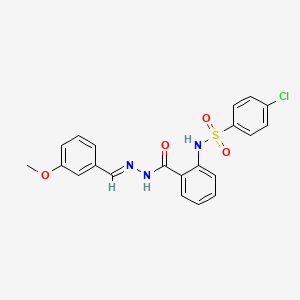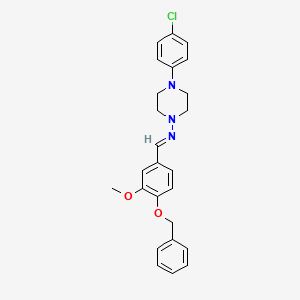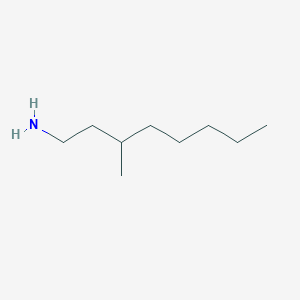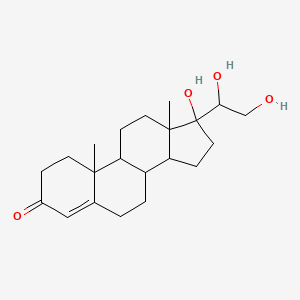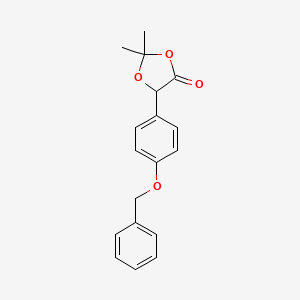![molecular formula C14H14N4O B12002210 N'-[1-(4-aminophenyl)ethylidene]isonicotinohydrazide CAS No. 92193-14-1](/img/structure/B12002210.png)
N'-[1-(4-aminophenyl)ethylidene]isonicotinohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-[1-(4-アミノフェニル)エチリデン]イソニコチン酸ヒドラジドは、ヒドラゾン類に属する有機化合物です。この化合物は、ヒドラジンとカルボニル化合物の縮合によって形成されるヒドラゾン官能基の存在を特徴としています。N'-[1-(4-アミノフェニル)エチリデン]イソニコチン酸ヒドラジドの構造には、イソニコチノイル部分と置換フェニル基が含まれており、さまざまな科学研究分野において興味深い化合物となっています。
準備方法
合成経路および反応条件
N'-[1-(4-アミノフェニル)エチリデン]イソニコチン酸ヒドラジドは、イソニコチン酸ヒドラジドと4-アミノベンズアルデヒドの縮合反応によって合成することができます。反応は通常、還流条件下でエタノール溶媒中で行われます。一般的な反応スキームは以下のとおりです。
- イソニコチン酸ヒドラジドをエタノールに溶解します。
- 溶液に4-アミノベンズアルデヒドを加えます。
- 混合物を数時間還流下で加熱します。
- 反応混合物を室温に冷却します。
- 沈殿した生成物をろ過し、冷エタノールで洗浄します。
- 生成物を減圧下で乾燥させます。
工業生産方法
N'-[1-(4-アミノフェニル)エチリデン]イソニコチン酸ヒドラジドのラボでの合成は十分に文書化されていますが、工業生産方法では、収率と純度を高めるために、温度、圧力、溶媒の選択などの反応条件を最適化する必要がある場合があります。連続フローリアクターや自動合成システムも、生産規模の拡大に採用される場合があります。
化学反応の分析
反応の種類
N'-[1-(4-アミノフェニル)エチリデン]イソニコチン酸ヒドラジドは、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、対応する酸化物またはその他の酸化生成物を生成するために酸化することができます。
還元: 還元反応は、ヒドラゾン基をヒドラジン誘導体に変換することができます。
置換: フェニル環上のアミノ基は、求核置換反応に関与することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムや過酸化水素などがあります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が頻繁に使用されます。
置換: ハロアルカンやアシルクロリドなどの試薬を置換反応に使用できます。
生成される主な生成物
酸化: ヒドラゾン基の酸化誘導体。
還元: ヒドラジン誘導体。
置換: 置換フェニル誘導体。
科学研究への応用
N'-[1-(4-アミノフェニル)エチリデン]イソニコチン酸ヒドラジドは、科学研究において幅広い用途があります。
化学: 配位化学における配位子として、および他の有機化合物の合成の前駆体として使用されます。
生物学: 抗菌作用や抗癌作用など、潜在的な生物活性について調査されています。
医学: 特に新薬の開発において、潜在的な治療用途について研究されています。
工業: 染料、ポリマー、その他の工業的に関連する材料の合成に使用されます。
科学的研究の応用
N’-[1-(4-aminophenyl)ethylidene]isonicotinohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of other organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of dyes, polymers, and other industrially relevant materials.
作用機序
N'-[1-(4-アミノフェニル)エチリデン]イソニコチン酸ヒドラジドの作用機序には、酵素や受容体などの分子標的との相互作用が含まれます。この化合物のヒドラゾン基は、金属イオンと安定な錯体を形成し、さまざまな生化学経路に影響を与えます。さらに、フェニル環上のアミノ基は、生物学的巨大分子と水素結合などの相互作用に関与し、その活性を調節します。
類似化合物との比較
類似化合物
- N'-[1-(4-ニトロフェニル)エチリデン]イソニコチン酸ヒドラジド
- N'-[1-(4-メトキシフェニル)エチリデン]イソニコチン酸ヒドラジド
- N'-[1-(4-クロロフェニル)エチリデン]イソニコチン酸ヒドラジド
独自性
N'-[1-(4-アミノフェニル)エチリデン]イソニコチン酸ヒドラジドは、フェニル環上のアミノ基の存在により、その類似体と比較して、独特の化学反応性と生物活性を持っています。この化合物は、水素結合を形成し、求核置換反応に関与する能力により、さまざまな研究用途において特に価値があります。
特性
CAS番号 |
92193-14-1 |
|---|---|
分子式 |
C14H14N4O |
分子量 |
254.29 g/mol |
IUPAC名 |
N-[(E)-1-(4-aminophenyl)ethylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C14H14N4O/c1-10(11-2-4-13(15)5-3-11)17-18-14(19)12-6-8-16-9-7-12/h2-9H,15H2,1H3,(H,18,19)/b17-10+ |
InChIキー |
BLINGJUSNNLPEX-LICLKQGHSA-N |
異性体SMILES |
C/C(=N\NC(=O)C1=CC=NC=C1)/C2=CC=C(C=C2)N |
正規SMILES |
CC(=NNC(=O)C1=CC=NC=C1)C2=CC=C(C=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-((E)-{[3-mercapto-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B12002137.png)



![2-[(Aminocarbonyl)amino]-5-chlorobenzoic acid](/img/structure/B12002154.png)
![2-(1-Naphthyl)-N-[2,2,2-trichloro-1-({[(4-nitrophenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B12002163.png)
![9-Chloro-2-(4-methylphenyl)-5-propyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12002172.png)
![5-(4-methoxyphenyl)-4-{[(1E,2E)-3-phenylprop-2-en-1-ylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12002180.png)
